molecular formula C15H18FNO2 B2722241 N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide CAS No. 2305526-47-8

N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide

Cat. No.: B2722241
CAS No.: 2305526-47-8
M. Wt: 263.312
InChI Key: GRKSKRIEJAYZIW-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorinated aromatic ring, a methyl group, and an oxane (tetrahydropyran) moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-fluoro-4-methylaniline with oxan-4-yl prop-2-enoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative coupling agents, or catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide.

    N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide is unique due to its specific combination of a fluorinated aromatic ring, a methyl group, and an oxane moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-3-15(18)17(12-6-8-19-9-7-12)13-5-4-11(2)14(16)10-13/h3-5,10,12H,1,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKSKRIEJAYZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CCOCC2)C(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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